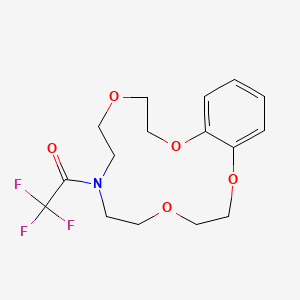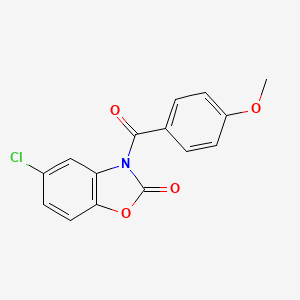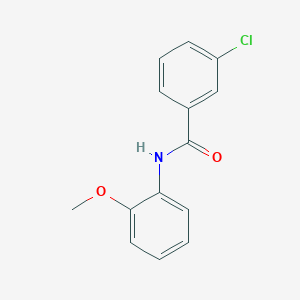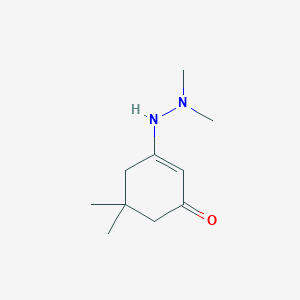![molecular formula C29H37NO6 B11703272 Decyl 4-{[4-oxo-4-(2-oxo-2-phenylethoxy)butanoyl]amino}benzoate](/img/structure/B11703272.png)
Decyl 4-{[4-oxo-4-(2-oxo-2-phenylethoxy)butanoyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DECYL 4-[4-OXO-4-(2-OXO-2-PHENYLETHOXY)BUTANAMIDO]BENZOATE is a synthetic organic compound with the molecular formula C29H37NO6 It is characterized by its complex structure, which includes a decyl chain, a benzoate group, and a butanamido linkage with oxo and phenylethoxy substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DECYL 4-[4-OXO-4-(2-OXO-2-PHENYLETHOXY)BUTANAMIDO]BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of decyl alcohol with 4-aminobenzoic acid to form decyl 4-aminobenzoate. This intermediate is then reacted with 4-oxo-4-(2-oxo-2-phenylethoxy)butanoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as toluene and catalysts like potassium phosphate monohydrate and tetrabutylammonium bromide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
DECYL 4-[4-OXO-4-(2-OXO-2-PHENYLETHOXY)BUTANAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
DECYL 4-[4-OXO-4-(2-OXO-2-PHENYLETHOXY)BUTANAMIDO]BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of DECYL 4-[4-OXO-4-(2-OXO-2-PHENYLETHOXY)BUTANAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share structural similarities and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Pyrrolo[2,3-d]pyrimidines: These compounds are structurally related and have been studied for their antiviral and anticancer activities.
Uniqueness
DECYL 4-[4-OXO-4-(2-OXO-2-PHENYLETHOXY)BUTANAMIDO]BENZOATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its decyl chain and benzoate group contribute to its lipophilicity, enhancing its ability to interact with lipid membranes and cellular targets.
Eigenschaften
Molekularformel |
C29H37NO6 |
|---|---|
Molekulargewicht |
495.6 g/mol |
IUPAC-Name |
decyl 4-[(4-oxo-4-phenacyloxybutanoyl)amino]benzoate |
InChI |
InChI=1S/C29H37NO6/c1-2-3-4-5-6-7-8-12-21-35-29(34)24-15-17-25(18-16-24)30-27(32)19-20-28(33)36-22-26(31)23-13-10-9-11-14-23/h9-11,13-18H,2-8,12,19-22H2,1H3,(H,30,32) |
InChI-Schlüssel |
BISHRNNDMPBTBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,3-Dimethylphenoxy)-N'-[(E)-(3-ethoxy-2-hydroxy-5-iodophenyl)methylidene]acetohydrazide](/img/structure/B11703194.png)

![3,4-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B11703206.png)

![N-[(2Z)-3,4,5-triphenyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11703217.png)
![N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-4-methoxybenzamide](/img/structure/B11703231.png)



![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B11703240.png)



![1-{[2-Chloro-3-(phenylsulfonyl)propyl]sulfanyl}-4-nitrobenzene](/img/structure/B11703267.png)
